

Spectroscopic Profile of 1-Mercapto-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Mercapto-2-propanol	
Cat. No.:	B090344	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Mercapto-2-propanol** (CAS No: 1068-47-9), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **1-Mercapto-2-propanol**.

¹H NMR Data

The proton NMR spectrum of **1-Mercapto-2-propanol** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity describes the splitting pattern of a signal due to spin-spin coupling with neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies this interaction.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH₃	~1.2	Doublet	
-SH	~1.4	Triplet	
-OH	~2.5	Singlet (broad)	
-CH ₂ -	~2.5-2.7	Multiplet	_
-CH-	~3.9	Multiplet	-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for **1-Mercapto-2-propanol** was obtained in deuterated chloroform (CDCl₃).

Carbon Assignment	Chemical Shift (δ, ppm)
-CH₃	~23
-CH ₂ -SH	~30
-CH(OH)-	~68

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-Mercapto-2-propanol** was recorded as a neat liquid.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3350 (broad)	O-H stretch	Alcohol
~2970, 2925, 2870	C-H stretch	Alkane
~2560 (weak)	S-H stretch	Thiol
~1450, 1375	C-H bend	Alkane
~1070	C-O stretch	Alcohol

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The data presented here was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Proposed Fragment	Significance
92	[C₃H ₈ OS] ⁺	Molecular Ion (M+)
75	[M - OH]+	Loss of hydroxyl radical
59	[M - SH]+	Loss of sulfhydryl radical
47	[CH₂SH]+	
45	[C ₂ H ₅ O] ⁺	_

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

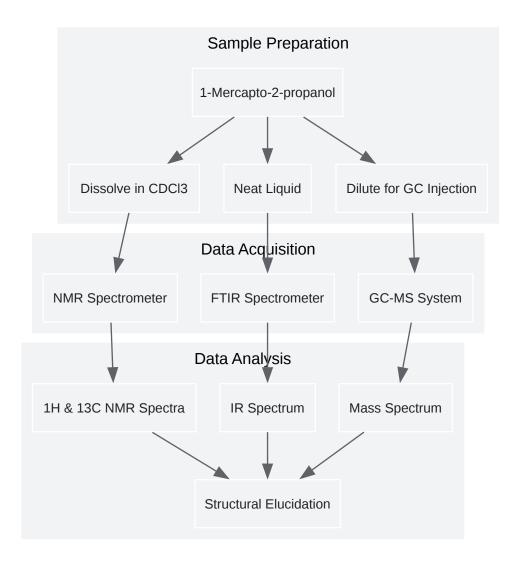
NMR Spectroscopy Protocol

A sample of **1-Mercapto-2-propanol** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and placed in an NMR tube. The tube is then inserted into the spectrometer. For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting

free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

FTIR Spectroscopy (Neat) Protocol

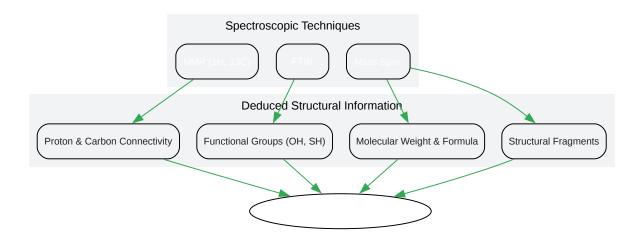
For a neat liquid sample, a drop of **1-Mercapto-2-propanol** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the spectrometer, and the IR beam is passed through the sample. The detector measures the amount of light that passes through at each wavenumber to generate the spectrum.


Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A small amount of the volatile liquid **1-Mercapto-2-propanol** is injected into a gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio to produce the mass spectrum.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **1-Mercapto-2-propanol**.


Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data

The relationship between the different spectroscopic techniques and the structural information they provide for **1-Mercapto-2-propanol** is outlined below.

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Mercapto-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090344#spectroscopic-data-nmr-ir-ms-of-1-mercapto-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com